molecular formula C29H30N2O7 B613597 Fmoc-Ala-(Dmb)Gly-OH CAS No. 1188402-17-6

Fmoc-Ala-(Dmb)Gly-OH

Cat. No. B613597
M. Wt: 518.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ala-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The empirical formula is C29H30N2O7 and the molecular weight is 518.56 g/mol .


Synthesis Analysis

Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .


Molecular Structure Analysis

The molecular structure of “Fmoc-Ala-(Dmb)Gly-OH” is represented by the empirical formula C29H30N2O7 .


Chemical Reactions Analysis

“Fmoc-Ala-(Dmb)Gly-OH” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .


Physical And Chemical Properties Analysis

“Fmoc-Ala-(Dmb)Gly-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -26.5 - -21.5 ° .

Scientific Research Applications

  • Peptide Synthesis and Structure Analysis : Fmoc groups, including Fmoc-Ala-(Dmb)Gly-OH, are extensively used in peptide synthesis, especially in solid-phase peptide synthesis (SPPS) methods. A study demonstrated the use of Fmoc as an N-α-protecting group in the stepwise solid-phase synthesis of peptides, highlighting its role in the structural analysis of peptides via Raman spectroscopy (Larsen et al., 1993).

  • Targeted Drug Delivery : In another application, Fmoc-SPPS protocols were utilized for the development of novel PEGtide dendrons functionalized with mannose residues. These dendrons were evaluated for macrophage targeting, showcasing the potential of Fmoc-protected amino acids in creating targeted nanocarriers for drug delivery (Gao et al., 2013).

  • Antibiotic and Ligand Binding Studies : The binding constants of Fmoc-amino acid derivatives to antibiotics like ristocetin and teicoplanin were estimated using affinity capillary electrophoresis. This highlights another application of Fmoc-protected amino acids in understanding the interactions between antibiotics and ligands (Azad et al., 2004).

  • Difficult Sequence Synthesis : Fmoc-Aaa-(Dmb)Gly-OH dipeptides have been utilized to enhance synthetic efficiency in Fmoc SPPS of challenging hydrophobic peptides and in preventing aspartimide formation in peptides containing Asp-Gly sequences (Cardona et al., 2008).

  • Enzymatic Peptide Bond Formation Studies : Research involving Fmoc-protected amino acids, including Fmoc-Ala-OMe and Fmoc-Gly-OH, explored their coupling under the catalytic action of enzymes, contributing to the understanding of enzymatic peptide bond formation (Kuhl et al., 1992).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "Fmoc-Ala-(Dmb)Gly-OH" .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDFPJNCCCPIHR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-(Dmb)Gly-OH

Citations

For This Compound
3
Citations
V Cardona, I Eberle, S Barthelemy, J Beythien… - International Journal of …, 2008 - Springer
Mutter’s pseudoproline dipeptides and Sheppard’s Hmb derivatives are powerful tools for enhancing synthetic efficiency in Fmoc SPPS. They work by exploiting the natural propensity …
Number of citations: 78 link.springer.com
ZJ Yao - 2019 - search.proquest.com
Obtaining high quality crystals of target biomolecules (proteins, peptides, etc.) remains a bottleneck for structural biology. Racemic crystallization was proposed to enhance …
Number of citations: 0 search.proquest.com
C Solanas, D Andreu - Journal of Peptide Science, 2006 - academia.edu
Conclusions: The results show the activity of ST2825 and its isomers on our target, with limited specificity towards their stereostructure.[1] Akira, S. et al.(2004) Nat. Rev. Immunol. 4, 499-…
Number of citations: 3 www.academia.edu

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